molecular formula C12H21NO B14646168 N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide CAS No. 56636-18-1

N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide

Katalognummer: B14646168
CAS-Nummer: 56636-18-1
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: UTZREZGWWFSVJP-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to an ethyl chain and a methylprop-2-enamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide typically involves the reaction of cyclohexyl ethylamine with 2-methylprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halides or alkoxides.

Wissenschaftliche Forschungsanwendungen

N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide can be compared with other amides and cyclohexyl derivatives, such as N-cyclohexyl-2-methylprop-2-enamide and N-ethyl-2-methylprop-2-enamide.

Uniqueness:

  • The presence of the cyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Eigenschaften

CAS-Nummer

56636-18-1

Molekularformel

C12H21NO

Molekulargewicht

195.30 g/mol

IUPAC-Name

N-[(1S)-1-cyclohexylethyl]-2-methylprop-2-enamide

InChI

InChI=1S/C12H21NO/c1-9(2)12(14)13-10(3)11-7-5-4-6-8-11/h10-11H,1,4-8H2,2-3H3,(H,13,14)/t10-/m0/s1

InChI-Schlüssel

UTZREZGWWFSVJP-JTQLQIEISA-N

Isomerische SMILES

C[C@@H](C1CCCCC1)NC(=O)C(=C)C

Kanonische SMILES

CC(C1CCCCC1)NC(=O)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.